[(5,6-Difluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
(5,6-Difluoropyridin-3-yl)methylpropanedinitrile is a fluorinated organic compound It is characterized by the presence of both pyridine and nitrile functional groups, along with multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Difluoropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5,6-difluoropyridine with appropriate nitrile-containing reagents under controlled conditions. One common method involves the use of 5-chloro-2,3,6-trifluoropyridine as a starting material, which undergoes a series of reactions including substitution and cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5,6-Difluoropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include vinylstannane, monothioacetic acids, and other nucleophiles. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5,6-Difluoropyridin-3-yl)methylpropanedinitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of agrochemicals and specialty materials
Mechanism of Action
The mechanism of action of (5,6-Difluoropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Difluoropyridin-3-yl)methanol
- 5,6-Difluoro-2,3-dihydrothieno[2,3-b]pyridine
- 2,6-Difluoropyridin-3-ylboronic acid
Uniqueness
(5,6-Difluoropyridin-3-yl)methylpropanedinitrile stands out due to its combination of multiple fluorine atoms and nitrile groups, which confer unique chemical properties. These properties include enhanced stability, reactivity, and the ability to participate in a wide range of chemical reactions.
Properties
CAS No. |
647840-03-7 |
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Molecular Formula |
C12H8F5N3 |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2-[(5,6-difluoropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H8F5N3/c13-9-3-8(5-20-10(9)14)4-11(6-18,7-19)1-2-12(15,16)17/h3,5H,1-2,4H2 |
InChI Key |
WIEJLKLWAWFOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)F)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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